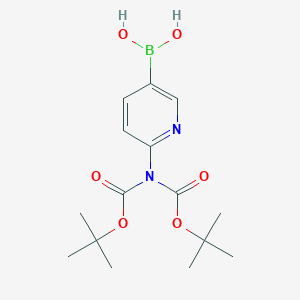
6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a tool in pharmacology. In organic synthesis, this compound has been used as a protecting group for alcohols and amines, as well as a reagent for the synthesis of heterocyclic compounds. In biochemistry, this compound has been used as a catalyst for the synthesis of peptides and proteins, as well as for the synthesis of nucleoside analogs. In pharmacology, this compound has been used as a tool for the synthesis of small molecules and for the study of drug metabolism and pharmacokinetics.
Wirkmechanismus
The mechanism of action of 6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid is not fully understood. However, it is believed that the boronic acid group of this compound is able to form a covalent bond with certain functional groups in a molecule, such as amines, alcohols, and carboxylic acids. This covalent bond formation is believed to be responsible for the catalytic activity of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the boronic acid group of this compound is able to form a covalent bond with certain functional groups in a molecule, such as amines, alcohols, and carboxylic acids. This covalent bond formation is believed to be responsible for the catalytic activity of this compound. In addition, this compound has been shown to be an effective inhibitor of certain enzymes, such as protein kinases.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of 6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid is its versatility as a reagent for organic synthesis, biochemistry, and pharmacology. It is a relatively inexpensive reagent and can be stored for long periods of time. However, this compound is a relatively strong acid and can be corrosive to certain materials. Additionally, the reaction conditions for the synthesis of this compound can be difficult to control, leading to low yields and low purity of the product.
Zukünftige Richtungen
For the use of 6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid include the development of new synthetic methods for the synthesis of complex molecules and the exploration of new biological applications. Additionally, further research into the mechanism of action of this compound could lead to the development of new therapeutic agents. Finally, the use of this compound in drug metabolism and pharmacokinetic studies could lead to the development of more effective and safer drugs.
Synthesemethoden
6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid can be synthesized from pyridine-3-boronic acid and tert-butyl bromoacetate. The reaction is carried out in a two-step procedure in which the pyridine-3-boronic acid is first reacted with tert-butyl bromoacetate to form an intermediate, which is then reacted with an amine to form the desired this compound. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Eigenschaften
IUPAC Name |
[6-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O6/c1-14(2,3)23-12(19)18(13(20)24-15(4,5)6)11-8-7-10(9-17-11)16(21)22/h7-9,21-22H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOPXGPGLLNWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6306370.png)



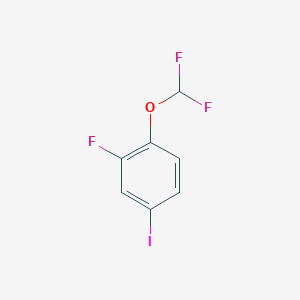


![2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6306417.png)
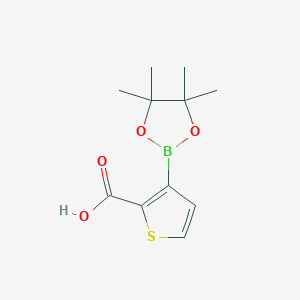
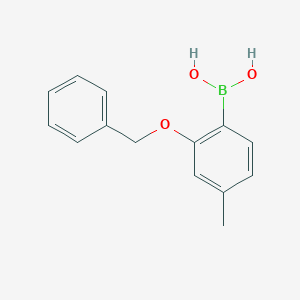
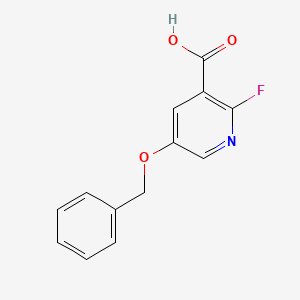
![2-Chloro-5,6,7-trifluorobenzo[d]thiazole](/img/structure/B6306450.png)
